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Compound of Interest

Compound Name: DL-4662 (hydrochloride)

Cat. No.: B1164671 Get Quote

Executive Summary & Core Directive
DL-4662 (hydrochloride) is a synthetic cathinone derivative, chemically identified as 1-(3,4-

dimethoxyphenyl)-2-(ethylamino)pentan-1-one. Unlike well-characterized therapeutic agents,

DL-4662 is primarily utilized as a forensic reference standard for the identification of novel

psychoactive substances (NPS) in biological and seized matrices.

This guide objectively compares DL-4662 against its structural progenitors (Pentedrone) and

isobaric analogs to establish its unique analytical fingerprint. The focus is on chromatographic

resolution, mass spectral fragmentation, and physicochemical stability, providing researchers

with the data necessary to distinguish this compound from structurally similar "bath salt"

derivatives.

Structural & Mechanistic Profile
To understand the analytical behavior of DL-4662, one must analyze its Structure-Activity

Relationship (SAR) relative to the cathinone scaffold. DL-4662 features a 3,4-dimethoxy

substitution on the phenyl ring and an

-ethyl group, distinguishing it from Pentedrone.[1]
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The following diagram illustrates the chemical derivation of DL-4662 from the core cathinone

backbone, highlighting the critical modification sites that dictate its retention time and

fragmentation pattern.
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Figure 1: Structural lineage of DL-4662 showing derivation from Pentedrone and relationship to

isobaric analogs.[1]

Comparative Analysis: DL-4662 vs. Alternatives
In forensic analysis, the "performance" of a standard is defined by its ability to be resolved from

interfering compounds. The table below compares DL-4662 with its primary structural analogs.

Physicochemical & Analytical Properties[1]
Feature DL-4662 (HCl) Pentedrone (HCl) 3,4-DMMC (HCl)

CAS Number 1674389-55-9 879722-57-3 1082110-00-6

Formula C₁₅H₂₃NO₃ · HCl C₁₂H₁₇NO · HCl C₁₂H₁₇NO · HCl

Molecular Weight 301.8 g/mol 227.7 g/mol 227.7 g/mol

Key Fragment (EI-MS) 72 (base peak) 86 58

Retention Index (HP-

5)
High (>2000) Medium (~1600) Medium (~1650)

Solubility (PBS) ~10 mg/mL ~10 mg/mL ~5 mg/mL

Differentiation Factor

3,4-dimethoxy moiety

increases polarity and

RT

Lacks methoxy

groups; elutes earlier

Lacks

-propyl; distinct

fragmentation
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Expert Insight: The 3,4-dimethoxy substitution on DL-4662 significantly increases its molecular

weight and polarity compared to Pentedrone. In GC-MS analysis, this results in a later elution

time and a distinct fragmentation pattern dominated by the iminium ion formed by

-cleavage.

Mass Spectral Fragmentation Logic
DL-4662: The base peak is typically

72 (derived from the

-ethyl-2-aminopentane moiety after

-cleavage). Secondary ions include the substituted benzoyl cation (

165).

Pentedrone: Base peak at

86 (

-methyl-2-aminopentane fragment).

Differentiation: The shift from

86 to

72 (or similar alkylamine fragments) is the primary mass spectral discriminator.

Experimental Protocols (Self-Validating)
The following protocols are designed for the analytical verification of DL-4662 in a research

setting. These workflows include built-in validation steps (internal standards and blanks) to

ensure data integrity.

Protocol A: GC-MS Identification Workflow
Objective: To unambiguously identify DL-4662 and separate it from isobaric interference.

Reagents:
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DL-4662 HCl Reference Standard (solid).

Methanol (LC-MS Grade).

Internal Standard: Methamphetamine-d5 or Pentedrone-d3.

Workflow Diagram:
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Figure 2: GC-MS analytical workflow for DL-4662 identification.

Step-by-Step Methodology:
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Stock Solution: Dissolve 1 mg of DL-4662 HCl in 1 mL of methanol. Vortex for 30 seconds.

Working Standard: Dilute stock 1:100 with methanol to achieve 10 µg/mL. Add Internal

Standard (IS) to a final concentration of 1 µg/mL.

GC Parameters:

Inlet: 250°C, Split mode (20:1).

Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

Oven Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

Validation (Self-Check):

System Suitability: The IS peak must have a signal-to-noise ratio >100.

Identity Confirmation: The retention time of DL-4662 must be >1.5 min longer than

Pentedrone under these conditions due to the dimethoxy group.

Spectral Match: The abundance ratio of

165 to

72 must be consistent with the reference library (typically < 10%).

Protocol B: Chiral Separation (Enantiomeric Purity)
As synthetic cathinones are often sold as racemates, determining enantiomeric composition is

critical for pharmacological studies.

Column: Lux Amylose-2 (chiral stationary phase).[1]

Mobile Phase: Heptane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

Detection: UV at 220 nm.

Result: DL-4662 typically appears as a racemate (two peaks, 1:1 ratio) unless specifically

synthesized as a pure enantiomer.
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Scientific Integrity & Handling
Solubility & Stability

Solvent Choice: DL-4662 HCl is highly soluble in DMSO (10 mg/mL) and PBS (10 mg/mL).

Avoid storing in basic aqueous solutions for extended periods, as the free base is prone to

oxidation and dimerization (formation of pyrazines).

Storage: Store the solid at -20°C. Working solutions in methanol are stable for ~1 week at

-20°C.

Pharmacological Context (Caution)
While this guide focuses on analytical characterization, researchers must note that DL-4662

acts as a monoamine transporter substrate/inhibitor.

Mechanism: Like Pentedrone, it likely inhibits the reuptake of Dopamine (DAT) and

Norepinephrine (NET).

Safety: Treat as a potent neurostimulant. Use proper PPE (gloves, fume hood) to prevent

inhalation or contact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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